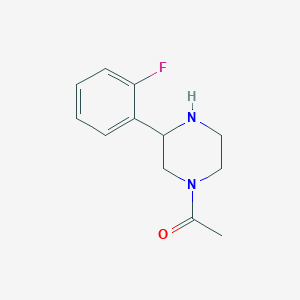

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone

説明

特性

IUPAC Name |

1-[3-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-12(8-15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRRHAWZCKQGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route via N-Acylation of Piperazine Derivatives

- 2-Fluorophenylpiperazine (or substituted piperazine derivatives)

- Acylating agents such as acetyl chloride or related acyl chlorides

- Solvent: Dichloromethane (DCM) or ethanol

- Catalyst: Usually pyridine or triethylamine to facilitate acylation

- Temperature: Typically room temperature to 60°C

- Duration: 2–24 hours depending on reactivity

- Dissolve piperazine derivative in anhydrous solvent.

- Add acyl chloride dropwise under nitrogen atmosphere.

- Stir at ambient or elevated temperature until completion (monitored by TLC).

- Workup involves washing with water, extraction, and purification via column chromatography.

- Formation of N-(2-fluorophenyl)piperazine derivatives bearing the ethanone moiety.

Specific Synthesis Pathway

Preparation of 2-Chloro-1-(3-fluorophenyl)ethanone (Intermediate)

- Acylation of 3-fluoroaniline with 2-chloroacetyl chloride in DCM at 0°C, then warmed to room temperature.

3-Fluoroaniline + 2-Chloroacetyl chloride → 2-Chloro-1-(3-fluorophenyl)ethanone

- Yield: ~85%

- Conditions: 0°C to room temperature, in the presence of base like sodium hydroxide or triethylamine.

Alkylation of Piperazine with the Acyl Intermediate

- Nucleophilic substitution where piperazine reacts with the acyl chloride derivative under basic conditions.

2-Chloro-1-(3-fluorophenyl)ethanone + Piperazine → 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone

- Solvent: Acetone or ethanol

- Base: Potassium carbonate or sodium hydride

- Temperature: 60°C

- Duration: 4–8 hours

- Yields range from 44% to 78%, depending on reaction optimization.

- Purity assessed via HPLC and NMR.

Research Data and Comparative Analysis

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Fluoroaniline + 2-chloroacetyl chloride | DCM | 0°C to RT | 3 h | 85% | Formation of acyl intermediate |

| 2 | Acyl intermediate + Piperazine | Acetone | 60°C | 4–8 h | 44–78% | Alkylation to produce target compound |

Alternative Synthesis Strategies

Hydrolysis and Functionalization

- Hydrolysis of chlorinated intermediates in hot acetic acid can yield the corresponding piperazinone derivatives, which can be further functionalized.

- Ethylation with ethyl bromoacetate in acetone, followed by hydrolysis, provides a route to the ethanone core.

Amide Formation

- Condensation of acyl chlorides with hydrazine hydrate yields acylhydrazides, which can be cyclized or modified further.

Notes on Optimization and Purification

- Reaction monitoring via TLC and HPLC ensures completion.

- Purification typically involves silica gel column chromatography.

- Characterization includes NMR, LC/MS, and elemental analysis to confirm structure and purity.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Main reagents | 3-Fluoroaniline, 2-chloroacetyl chloride, piperazine derivatives |

| Solvents | DCM, ethanol, acetone |

| Reaction temperatures | 0°C to 60°C |

| Yields | 44%–85%, depending on step and optimization |

| Purification | Column chromatography, recrystallization |

| Characterization | NMR, LC/MS, elemental analysis |

化学反応の分析

Types of Reactions

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanol.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

科学的研究の応用

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving receptor binding and enzyme inhibition.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Substituent Variations and Positional Effects

- Fluorophenyl Substitution: 1-(4-(2-Fluorophenyl)piperazin-1-yl) Derivatives: Compound 5f () shares the 2-fluorophenyl group but positions it at the piperazine’s 4-position. This positional difference may alter receptor binding or metabolic stability compared to the target compound’s 3-substitution .

- Heterocyclic Additions: Pyrimidinyloxy and Thioether Groups: Compound 5f () includes a pyrimidinyloxy-thioether moiety, which may enhance interactions with kinase targets or improve pharmacokinetic profiles compared to the simpler acetyl group in the target compound . Thioamide Derivatives: describes 1-(2-fluorophenyl)-2-morpholino-2-thioxoethanone, where a thioamide replaces the acetyl group.

Physicochemical Properties

- Melting Points : Sulfonyl-containing derivatives (e.g., 7e ) exhibit higher melting points (~130–167°C), suggesting strong intermolecular forces due to polar groups .

- Lipophilicity : QSAR models in highlight QPlogBB (brain/blood partition coefficient) as critical for antipsychotic activity. Fluorophenyl groups may enhance lipophilicity, favoring CNS penetration .

Antipsychotic Potential

- Dopaminergic and Serotonergic Activity: Biphenyl-piperazine analogs () show dual anti-dopaminergic and anti-serotonergic effects, with 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone exhibiting reduced catalepsy risk. The target compound’s fluorophenyl group may similarly modulate receptor affinity .

- Catalepsy Induction : Electron-withdrawing groups (e.g., Cl, CF₃) in reduce catalepsy, suggesting that the 2-fluorophenyl group in the target compound could balance potency and side effects .

Antimicrobial and Antifungal Activity

- Metal Complexes: The ligand APEHQ (), derived from a piperazin-1-yl-ethanone precursor, shows enhanced antifungal activity when complexed with metals like Cu²⁺ or Zn²⁺.

- CYP51 Inhibition: Pyridine-based analogs () inhibit Trypanosoma cruzi growth via CYP51 blockade. Structural similarities to the target compound imply possible antiparasitic applications .

QSAR and Descriptor Analysis

- Electron Affinity (EA) : In , EA correlates with anti-dopaminergic activity. The electron-withdrawing fluorine in the target compound may optimize EA for receptor interaction .

- Synthetic Accessibility : Microwave-assisted synthesis () improves yields for piperazine derivatives, suggesting efficient routes for scaling the target compound .

Regioselective Modifications

- Electrochemical methods () enable regioselective functionalization of ethanone derivatives, offering pathways to introduce nitro or hydroxyl groups for enhanced bioactivity .

生物活性

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone, a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol, has garnered attention in pharmacological research due to its interactions with various biological targets. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

The compound primarily acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for the uptake of nucleosides in cells. Research indicates that it reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters, leading to significant alterations in nucleotide synthesis and cellular metabolism.

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Its inhibition of ENTs can lead to decreased levels of nucleotides, which are essential for DNA and RNA synthesis. This mechanism is particularly relevant in cancer biology, where altered nucleotide metabolism is a hallmark of tumorigenesis.

Cellular Effects

In vitro studies have demonstrated that this compound affects cell signaling pathways and gene expression. For instance, it has been shown to influence apoptosis pathways by modulating caspase activity in cancer cells . The compound's ability to inhibit nucleoside transport can lead to increased levels of adenosine, a molecule known to have profound effects on cell proliferation and survival.

Dose-Response Relationships

The effects of this compound vary significantly with dosage. Lower concentrations may promote beneficial effects such as enhanced nucleotide synthesis, while higher doses can induce cytotoxicity and disrupt normal cellular functions.

Study on Cancer Cells

A notable study examined the effects of this compound on human breast cancer cells. The research found that treatment with this compound resulted in a dose-dependent increase in caspase 3/7 activity, indicating enhanced apoptosis. The compound was tested at various concentrations (0.01 to 100 µM), showing significant cytotoxic effects at higher doses comparable to established chemotherapeutic agents like Olaparib .

Metabolic Pathways

The compound is involved in several metabolic pathways related to nucleotide metabolism. Its inhibition of ENTs alters metabolic flux and can affect overall cellular homeostasis. This interaction is critical for understanding its potential applications in treating conditions characterized by dysregulated nucleotide metabolism.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that mediate its uptake into cells. The interaction with ENTs is vital for its bioavailability and efficacy in target tissues.

Q & A

Basic: What are the common synthetic routes for 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves coupling a 2-fluorophenylpiperazine derivative with an acetylating agent. Key steps include:

- Acylation: Reacting 3-(2-fluorophenyl)piperazine with chloroacetyl chloride or bromoacetone under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate intermediates.

- Characterization: Intermediates are analyzed via ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and mass spectrometry (MS) for molecular ion verification .

Basic: How is the purity and identity of the compound confirmed post-synthesis?

Methodological Answer:

- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by peak area) .

- Spectroscopy: IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹). NMR resolves fluorophenyl (δ 6.8–7.2 ppm) and piperazine protons .

- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced: How can X-ray crystallography resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation: Check R-factor convergence (<0.05) and confirm packing interactions (e.g., C-H···O/F contacts) using Mercury CSD .

Advanced: What computational methods predict its receptor binding affinity and selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. Focus on fluorophenyl’s hydrophobic interactions and the ketone’s hydrogen bonding .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability of piperazine-arginine salt bridges .

- QSAR Models: Coramine substituent descriptors (e.g., logP, polar surface area) with IC₅₀ data from radioligand assays to predict activity trends .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line: HEK-293, incubation time: 30 min, pH 7.4) to minimize variability .

- Metabolic Stability: Test compound stability in liver microsomes (e.g., human S9 fraction) to identify confounding metabolites via LC-MS/MS .

- Orthogonal Assays: Compare radioligand binding (e.g., ³H-spiperone for D₂ receptors) with functional cAMP assays to confirm antagonism/agonism .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use 10% DMSO/40% PEG-400 in saline for intravenous administration, achieving >1 mg/mL solubility .

- Prodrug Design: Synthesize phosphate esters of the ketone group to enhance aqueous solubility (hydrolyzed in vivo by phosphatases) .

- Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving dissolution rate (tested via USP II dissolution apparatus ) .

Advanced: How to analyze structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

- Substitution Patterns: Compare fluorophenyl (meta vs. para) analogs using SPR biosensors to quantify binding kinetics (KD values) .

- Pharmacophore Mapping: Identify critical features (e.g., fluorophenyl hydrophobicity, ketone H-bond acceptor) via Discovery Studio .

- In Silico ADMET: Predict CNS penetration using BBB score (e.g., >0.3 indicates brain availability) and CYP450 inhibition via SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。